6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester
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Overview
Description
6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form the desired boronic ester . The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Hydromethylation: This reaction adds a methyl group to an alkene, facilitated by radical mechanisms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Radical Initiators: Used in hydromethylation reactions.
Major Products
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Alkylated Products: Formed in hydromethylation reactions.
Scientific Research Applications
6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester primarily involves its role as a reagent in coupling reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the halide substrate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is unique due to its stability and efficiency in coupling reactions. Its ability to form stable intermediates and undergo rapid transmetalation makes it a preferred choice in organic synthesis .
Biological Activity
6-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₅BNO₂
- Molecular Weight : 205.06 g/mol
- Melting Point : 150°C to 152°C
- Solubility : Insoluble in water
Boronic acids typically exert their biological effects through reversible covalent interactions with diols in biomolecules. This property allows them to modulate various biochemical pathways. The specific mechanism of action for this compound may involve:
- Inhibition of Proteins : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells.
- Antiviral Activity : Some studies suggest that boronic acids can disrupt viral replication by interfering with viral enzymes or cellular receptors.
Anticancer Activity
Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to:
- Induce apoptosis in various cancer cell lines.
- Enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance.
Antibacterial and Antiviral Properties
Research indicates that boronic acids possess antibacterial and antiviral properties. For example:
- Antibacterial Activity : Studies have demonstrated that boronic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
- Antiviral Activity : Some derivatives have shown promise against viruses such as HIV and influenza by inhibiting viral entry or replication.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the effects of various pyridine-based boronic acids on breast cancer cell lines. Results indicated significant apoptosis induction and reduced cell viability with increasing concentrations of the compound.
-
Case Study on Antiviral Potential :
- Another investigation focused on the antiviral properties of boronic acid derivatives against influenza virus. The results showed a marked decrease in viral titers in treated cells compared to controls.
Properties
Molecular Formula |
C16H19BN2O2 |
---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-7-9-13(19-14)12-8-5-6-11-18-12/h5-11H,1-4H3 |
InChI Key |
MPZXQKRRKLCGDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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